molecular formula C19H25N3O4 B2786981 N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 850477-35-9

N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2786981
CAS No.: 850477-35-9
M. Wt: 359.426
InChI Key: JRFZQMSKTVPVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a synthetic small molecule featuring a 1,3-diazaspiro[4.5]decane core substituted with a methyl group at the 8-position and an acetamide moiety linked to a 2-ethoxyphenyl group. This structural motif is associated with diverse pharmacological activities, including antiviral and enzyme inhibitory properties, as inferred from structurally related compounds .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-3-26-15-7-5-4-6-14(15)20-16(23)12-22-17(24)19(21-18(22)25)10-8-13(2)9-11-19/h4-7,13H,3,8-12H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFZQMSKTVPVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCC(CC3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of hypertension and other pharmacological effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a diazaspirodecane core, which contributes to its unique pharmacological properties. The presence of the ethoxyphenyl group and the acetamide moiety enhances its solubility and bioavailability.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₃
Molecular Weight278.32 g/mol
CAS Number[Not specified]
SolubilitySoluble in organic solvents

Antihypertensive Effects

Research indicates that compounds similar to this compound exhibit significant antihypertensive activities. For instance, studies on related diazaspiro compounds have shown their effectiveness as soluble epoxide hydrolase (sEH) inhibitors, which play a crucial role in regulating blood pressure by modulating vasodilatory eicosanoids .

Mechanism of Action : The antihypertensive effect is primarily attributed to the inhibition of sEH, leading to increased levels of epoxyeicosatrienoic acids (EETs), which promote vasodilation and reduce vascular resistance.

Case Studies

  • Study on Spontaneously Hypertensive Rats : A series of diazaspiro compounds were tested for their blood pressure-lowering effects. The results demonstrated that specific substitutions on the spirodecane framework significantly enhanced antihypertensive activity. Notably, compounds that targeted alpha-adrenergic receptors showed promising results in lowering mean arterial pressure without causing orthostatic hypotension .
  • Human Clinical Trials : Although no direct studies on this compound have been published in human trials, related compounds have undergone preliminary evaluations demonstrating safety and efficacy in hypertension management.

Additional Pharmacological Activities

Beyond antihypertensive effects, there is emerging evidence suggesting that this compound may possess additional biological activities:

  • Antioxidant Properties : Some derivatives have shown potential as antioxidants, which may contribute to cardiovascular protection.
  • Cereblon Ligand Activity : Compounds with similar structures have been identified as ligands for cereblon E3 ubiquitin ligase, indicating potential applications in targeted protein degradation therapies for various diseases including cancer .

Scientific Research Applications

Medicinal Chemistry

N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide has shown potential in drug development, particularly as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study published in ResearchGate highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that similar diazaspiro compounds could play a role in targeted cancer therapies .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. The diazaspiro framework is known for modulating receptor activity, which could lead to advancements in treating neurological disorders.

Case Study: Neurotransmitter Modulation

Research has demonstrated that diazaspiro compounds can influence dopaminergic and serotonergic pathways, potentially offering therapeutic benefits for conditions like depression and schizophrenia .

Synthetic Chemistry

The synthesis of this compound involves multi-step processes that are of interest in synthetic organic chemistry. Understanding these synthetic routes can lead to more efficient production methods for similar compounds.

Synthetic Route Overview

A three-step synthesis method has been developed for related diazaspiro compounds, highlighting the potential for optimizing production techniques .

Biochemical Research

The compound's interactions with enzymes and proteins are being explored to understand its biochemical pathways and mechanisms of action. This research is crucial for elucidating how such compounds can be utilized in therapeutic contexts.

Enzyme Interaction Studies

Studies focusing on the inhibition of specific enzymes by diazaspiro compounds have shown promising results, indicating their potential as enzyme inhibitors in various biochemical pathways .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer agent developmentSignificant cytotoxicity against cancer cells
NeuropharmacologyModulation of neurotransmitter systemsPotential benefits for depression and schizophrenia
Synthetic ChemistryMulti-step synthesis methodsEfficient production routes identified
Biochemical ResearchInteraction with enzymesPromising enzyme inhibition results

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The 1,3-diazaspiro[4.5]decane scaffold is highly versatile, with modifications to the acetamide substituent (R-group) and spiro-ring substituents significantly influencing biological activity. Below is a comparative analysis of key analogs:

Substituent Effects on the Acetamide Moiety
Compound ID Substituent (R-group) Key Properties/Activities Reference
Target Compound N-(2-Ethoxyphenyl) Inferred: Enhanced lipophilicity; potential antiviral activity via aryl interactions N/A
N-(4-Fluorobenzyl) analog N-(4-Fluorobenzyl) Improved binding affinity (fluorine’s electronegativity)
N-(2-Chloropyridin-3-yl) N-(2-Chloropyridin-3-yl) Screening compound; heteroaromatic group may enhance solubility
N-(2-Pyridin-3-ylethyl) N-(2-Pyridin-3-ylethyl) Antiviral activity (docking score: -9.2 kcal/mol against monkeypox A42R)
N-(4-Methylcyclohexyl) N-(4-Methylcyclohexyl) Research intermediate; bulky substituent may reduce metabolic clearance

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine in ): Enhance target binding via dipole interactions.
  • Aromatic vs. Aliphatic Substituents : Pyridine or phenyl groups (e.g., ) improve solubility and π-π stacking, whereas cyclohexyl groups () increase steric bulk and lipophilicity.
Modifications to the Spirocyclic Core
  • 8-Methyl Substitution : Common in analogs (e.g., ), this group stabilizes the spiro conformation and may enhance enzyme inhibition by optimizing van der Waals interactions.
  • Spiro Ring Expansion : Compounds like 1,3,8-triazaspiro[4.5]decan-4-one () introduce additional nitrogen atoms, altering hydrogen-bonding capacity and selectivity for targets like DDR1 kinases.

Pharmacological Activities of Structural Analogs

Antiviral Activity
  • N-(2-Pyridin-3-ylethyl) analog : Demonstrated strong docking interactions (-9.2 kcal/mol) with monkeypox A42R protein via H-bonds and arene interactions .
  • 2-(6-Methyl-2,4-dioxo-spiro) derivatives : Showed inhibition of viral polymerases, suggesting the spiro core’s role in disrupting viral replication machinery .
Enzyme Inhibition
  • Mycobacterial Lpd Inhibitors : Compound 5 () with a 2,4-dichlorophenethyl group exhibited IC₅₀ = 0.8 µM against Mtb Lpd, highlighting the scaffold’s adaptability for bacterial targets.
  • DDR1 Kinase Inhibitors : Modifications with pyrazolo[3,4-b]pyridine () improved selectivity and potency (IC₅₀ < 100 nM) in fibrotic disease models.
Metabolic Stability
  • N-(4-Methylcyclohexyl) analog : Used as a stable intermediate in chemical synthesis, suggesting resistance to oxidative metabolism .
SAR Insights
  • Position of Ethoxy Group : 2-Substitution on phenyl (vs. 3- or 4-) may reduce steric hindrance and improve target engagement.
  • Role of Methyl at C8 : Critical for conformational rigidity; removal or substitution (e.g., ethyl) reduces potency in enzyme assays .

Q & A

Q. What are the critical steps in synthesizing N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide?

The synthesis typically involves:

  • Formation of the spirocyclic core : Cyclization reactions (e.g., using ketones or amines under acidic/basic conditions) to construct the diazaspiro[4.5]decane scaffold .
  • Functionalization : Introduction of the 8-methyl and 2,4-dioxo groups via oxidation or substitution reactions .
  • Acetamide coupling : Reaction of the spirocyclic intermediate with 2-ethoxyphenylacetic acid derivatives using coupling agents like EDC/HOBt or carbodiimides .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final compound .

Q. How can researchers confirm the structural integrity of this compound?

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify the spirocyclic structure, methyl groups, and acetamide linkage. Deuterated solvents (e.g., DMSO-d6) and 2D NMR (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Determines 3D conformation if single crystals are obtainable .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8) for biological assays. Structural analogs show moderate solubility in ethanol and dichloromethane .
  • Stability : Monitor via HPLC under varying temperatures (4°C to 37°C) and pH. Amide bonds may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the spirocyclic core synthesis?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) or organocatalysts to enhance cyclization efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). DMF may improve solubility of intermediates .
  • Reaction Monitoring : Use TLC or in situ FTIR to track intermediate formation and adjust reaction times .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace ambiguous signals .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .
  • Orthogonal Techniques : Cross-validate with IR (amide carbonyl stretches ~1650 cm⁻¹) and HPLC purity assays .

Q. How can structure-activity relationships (SAR) be explored for biological activity?

  • Analog Synthesis : Modify substituents (e.g., ethoxyphenyl to fluorophenyl) and test in vitro (e.g., enzyme inhibition assays) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., dioxo groups) using MOE or Discovery Studio .

Q. What methodologies address low reproducibility in biological assays?

  • Dose-Response Curves : Use 8–10 concentration points to calculate precise IC₅₀ values .
  • Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .
  • Cytotoxicity Screening : Pair primary assays with cell viability tests (e.g., MTT) to rule out nonspecific effects .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity data across studies?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA, t-tests) .
  • Assay Variability Assessment : Compare protocols for differences in cell lines, incubation times, or compound concentrations .
  • QSAR Modeling : Develop quantitative models correlating structural features (e.g., logP, H-bond donors) with activity trends .

Q. What computational tools predict metabolic pathways or toxicity?

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Metabolite Identification : Simulate phase I/II metabolism with GLORY or Meteor Nexus .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step pathways in , and 16.
  • Analytical Standards : Follow USP/ICH guidelines for purity validation .
  • Data Repositories : Deposit spectral data in PubChem or Zenodo for community access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.